
5-(2-hydroxyethyl)-6-methyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethyl)-6-methyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms, and is substituted with hydroxyethyl, methyl, and phenoxyethylsulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyethyl)-6-methyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction between a phenolate and a monohalohydrin . The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts, such as alkali-metal hydroxides or borohydrides, can enhance the efficiency of the reaction . Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)-6-methyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrimidinone core or the phenoxyethylsulfanyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the pyrimidinone ring .
Scientific Research Applications
5-(2-Hydroxyethyl)-6-methyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-(2-hydroxyethyl)-6-methyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and modulating various biochemical pathways . The hydroxyethyl and phenoxyethylsulfanyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: Shares the phenoxyethyl group but lacks the pyrimidinone core.
2-Hydroxyethyl methacrylate: Contains the hydroxyethyl group but differs in its overall structure and applications.
Uniqueness
5-(2-Hydroxyethyl)-6-methyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one is unique due to its combination of functional groups and the pyrimidinone core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-hydroxyethyl)-6-methyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-13(7-8-18)14(19)17-15(16-11)21-10-9-20-12-5-3-2-4-6-12/h2-6,18H,7-10H2,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIFNLVILDXCSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)SCCOC2=CC=CC=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)SCCOC2=CC=CC=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-amino-N'-[amino(furan-2-yl)methylidene]benzohydrazide](/img/structure/B7836778.png)
![3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]propanoic acid](/img/structure/B7836785.png)
![N-{3-[3-(4-chlorophenyl)-3-oxopropanoyl]-4-hydroxyphenyl}acetamide](/img/structure/B7836792.png)
![7-[(Dimethylazaniumyl)methyl]-3-[(4-ethoxycarbonylphenoxy)methyl]-1,2-benzoxazol-6-olate](/img/structure/B7836793.png)
![2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl 2-methylprop-2-enoate](/img/structure/B7836806.png)
![8-[(butylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B7836808.png)
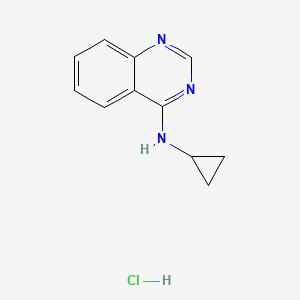
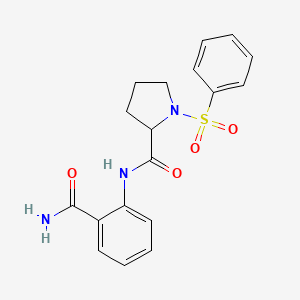
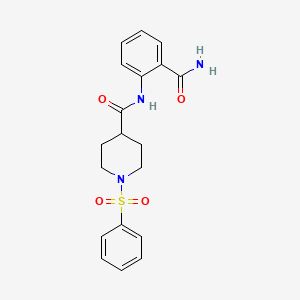
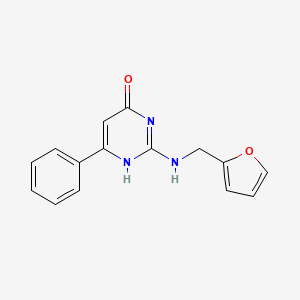
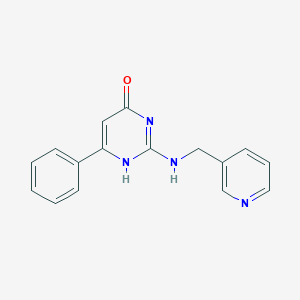
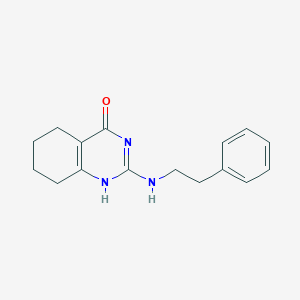
![2-[[2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7836853.png)
![5-(2-hydroxyethyl)-6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7836858.png)
